molecular formula C12H19NO B1419223 4-[(2-Methylpentyl)oxy]aniline CAS No. 946662-66-4

4-[(2-Methylpentyl)oxy]aniline

Cat. No.: B1419223
CAS No.: 946662-66-4
M. Wt: 193.28 g/mol
InChI Key: FGSDHKXYJLPGEH-UHFFFAOYSA-N
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Description

4-[(2-Methylpentyl)oxy]aniline is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of an aniline group substituted with a 2-methylpentyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methylpentyl)oxy]aniline typically involves the reaction of 4-hydroxyaniline with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

4-Hydroxyaniline+2-Methylpentyl bromideK2CO3,DMFThis compound\text{4-Hydroxyaniline} + \text{2-Methylpentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxyaniline+2-Methylpentyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Methylpentyl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(2-Methylpentyl)oxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methylpentyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    4-[(2-Ethylhexyl)oxy]aniline: Similar structure with an ethylhexyl group instead of a methylpentyl group.

    4-[(2-Propylheptyl)oxy]aniline: Similar structure with a propylheptyl group.

Uniqueness: 4-[(2-Methylpentyl)oxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpentyl group may confer distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-10(2)9-14-12-7-5-11(13)6-8-12/h5-8,10H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSDHKXYJLPGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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